molecular formula C18H21BrN2O3S B11621864 N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide

Cat. No.: B11621864
M. Wt: 425.3 g/mol
InChI Key: FKAGRMZYMYSKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a bromophenyl group, a benzenesulfonamido group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form the 4-bromophenyl intermediate.

    Sulfonamide Formation: The bromophenyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamido derivative.

    Acetamide Formation: The final step involves the reaction of the benzenesulfonamido derivative with isopropylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(phenylmethyl)benzenesulfonamide
  • N-(4-Bromophenyl)-N-(propan-2-yl)acetamide
  • 4-Bromo-N-(propan-2-yl)benzenesulfonamide

Uniqueness

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21BrN2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propan-2-ylacetamide

InChI

InChI=1S/C18H21BrN2O3S/c1-14(2)20-18(22)13-21(12-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22)

InChI Key

FKAGRMZYMYSKOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.